molecular formula C11H10FNO2S B14176592 Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate

Cat. No.: B14176592
M. Wt: 239.27 g/mol
InChI Key: QPWSMCIIEZHZJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 6-fluorobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 2-(benzo[D]thiazol-2-YL)acetate
  • Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate
  • Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate

Comparison: Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-substituted analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(6-fluoro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

QPWSMCIIEZHZJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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